molecular formula C14H11ClN4O4 B11972355 6-((1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)pyrimidine-2,4(3H,5H)-dione

6-((1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11972355
M. Wt: 334.71 g/mol
InChI Key: HPTYSYFZDQQZJS-UHFFFAOYSA-N
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Description

6-((1-(2-CL-PHENYL)-2,5-DIOXO-3-PYRROLIDINYL)AMINO)-2,4(3H,5H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a pyrrolidinyl group substituted with a 2-chlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(2-CL-PHENYL)-2,5-DIOXO-3-PYRROLIDINYL)AMINO)-2,4(3H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidinyl Group: This step involves the reaction of the pyrimidinedione core with a suitable pyrrolidinyl derivative, often under conditions that promote nucleophilic substitution.

    Substitution with 2-Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-CL-PHENYL)-2,5-DIOXO-3-PYRROLIDINYL)AMINO)-2,4(3H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-((1-(2-CL-PHENYL)-2,5-DIOXO-3-PYRROLIDINYL)AMINO)-2,4(3H,5H)-PYRIMIDINEDIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((1-(2-CL-PHENYL)-2,5-DIOXO-3-PYRROLIDINYL)AMINO)-2,4(3H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-((1-(2-CL-PHENYL)-2,5-DIOXO-3-PYRROLIDINYL)AMINO)-2,4(3H,5H)-PYRIMIDINEDIONE can be compared with other similar compounds, such as:

    Substituted Pyrimidinediones: Compounds with different substituents on the pyrimidinedione core.

    Pyrrolidinyl Derivatives: Compounds with variations in the pyrrolidinyl group.

    Chlorophenyl Compounds: Compounds with different positions or numbers of chlorine atoms on the phenyl ring.

Properties

Molecular Formula

C14H11ClN4O4

Molecular Weight

334.71 g/mol

IUPAC Name

6-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]imino-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H11ClN4O4/c15-7-3-1-2-4-9(7)19-12(21)5-8(13(19)22)16-10-6-11(20)18-14(23)17-10/h1-4,8H,5-6H2,(H2,16,17,18,20,23)

InChI Key

HPTYSYFZDQQZJS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)N=C3CC(=O)NC(=O)N3

Origin of Product

United States

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